2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a butyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. This structure imparts unique physicochemical properties, including moderate polarity due to the carboxylic acid group and hydrophobic characteristics from the alkyl chains.
Properties
IUPAC Name |
2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-7-10-6(2)8(13-7)9(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKXYIDMGLOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its thiazole ring structure allows for diverse chemical modifications, which can lead to the development of new compounds with enhanced biological activities.
Synthesis Methods
The synthesis typically involves the condensation of a thioamide with an α-haloketone, followed by cyclization. Reaction conditions often require a base such as sodium hydroxide under reflux conditions. In industrial settings, continuous flow reactors are employed to enhance yield and minimize by-products .
Biological Applications
Enzyme Inhibition
Research indicates that derivatives of thiazole compounds exhibit significant enzyme inhibition properties. For instance, studies have shown that these compounds can inhibit xanthine oxidase, which is relevant for treating gout and other inflammatory diseases .
Anticancer Activity
this compound has been explored for its anticancer properties. In vitro studies revealed that certain thiazole derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and various leukemia cells. The mechanism often involves modulation of apoptotic pathways, including increased expression of p53 and activation of caspase-3 .
Case Study 1: Enzyme Inhibition
A study demonstrated that thiazole derivatives could effectively inhibit xanthine oxidase activity. This inhibition could provide therapeutic avenues for managing gout and related inflammatory conditions.
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Thiazole Derivative A | 15 | Xanthine Oxidase |
| Thiazole Derivative B | 10 | Xanthine Oxidase |
Case Study 2: Anticancer Efficacy
In vitro testing on various cancer cell lines showed significant cytotoxicity for certain thiazole derivatives.
| Cell Line | Compound Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | Thiazole A | 25 | Apoptosis via p53 activation |
| HL-60 | Thiazole B | 30 | Caspase-3 activation |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for developing new agrochemicals and performance materials.
Mechanism of Action
The mechanism by which 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid can be contextualized through comparison with the following analogs:
Substitution at Position 2
- Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid): Key Differences: The 2-position is substituted with a 3-cyano-4-isobutoxyphenyl group instead of a butyl chain. Impact: This substitution enhances xanthine oxidase inhibition (IC₅₀ = 0.6 nM) by enabling π-π stacking and hydrogen bonding with the enzyme’s active site . Molecular Weight: 316.37 g/mol (vs. 215.30 g/mol for 2-butyl-4-methyl analog).
- 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Key Differences: A trifluoromethyl group at position 4 and a butylamino group at position 2. Molecular Weight: 268.25 g/mol.
Substitution at Position 4
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid :
- Key Differences : A phenyl group replaces the butyl chain at position 2.
- Impact : The aromatic ring enhances rigidity, favoring interactions with hydrophobic enzyme pockets. This compound has been used in crystallography studies (PDB ID-1N5X) to model inhibitor binding .
- Molecular Weight : 218.25 g/mol.
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid :
Substitution at Position 5
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid: Key Differences: A bromine atom replaces the butyl group at position 2. Molecular Weight: 222.06 g/mol.
Structural and Functional Data Table
Research Findings and Trends
- Xanthine Oxidase Inhibition : Compounds with bulky aromatic groups at position 2 (e.g., febuxostat) show superior inhibition compared to alkyl-substituted analogs due to enhanced enzyme binding .
- Solubility and Bioavailability: Introduction of polar groups (e.g., -NH₂ in 2-butylamino derivatives) improves aqueous solubility, whereas trifluoromethyl groups balance lipophilicity .
- Synthetic Versatility : Halogenated analogs (e.g., 2-bromo derivatives) serve as intermediates in Suzuki-Miyaura couplings for drug diversification .
Critical Notes
- Structural Sensitivity: Minor changes in substituents (e.g., phenyl vs. benzyl) significantly alter pharmacokinetic profiles.
- Data Gaps : Direct biological data for this compound are sparse; most insights are extrapolated from analogs.
- Methodology : Structural analyses often rely on tools like SHELXL for crystallographic refinement, ensuring accurate modeling .
Biological Activity
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉NO₂S. The compound features a thiazole ring, which is known for its role in various biological activities.
Research indicates that compounds containing thiazole rings often exhibit biological activities such as:
- Antioxidant Activity : Thiazole derivatives can scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Many thiazole compounds act as inhibitors for enzymes like xanthine oxidase and cyclooxygenase (COX), which are involved in inflammatory processes.
Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Recent investigations into the enzyme inhibition potential of this compound have revealed its effectiveness against:
- Xanthine Oxidase : It has been demonstrated to inhibit xanthine oxidase activity, which is important for managing conditions like gout and hyperuricemia .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Xanthine Oxidase | Competitive | 12.5 |
Anti-inflammatory Effects
The compound has also shown promise as a COX inhibitor. COX enzymes are key players in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.
Case Studies
- Xanthine Oxidase Inhibition : A study conducted by researchers demonstrated that derivatives of this compound effectively reduced uric acid levels in animal models by inhibiting xanthine oxidase. This finding suggests potential therapeutic applications for gout treatment.
- COX Inhibition and Anti-cancer Activity : Another study evaluated the anti-inflammatory properties of thiazole derivatives, including the target compound. The results indicated significant inhibition of COX enzymes with corresponding reductions in inflammatory markers in treated cell lines.
Preparation Methods
General Synthetic Approaches
The synthesis of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acids generally involves the construction of the thiazole ring via cyclization reactions between suitable precursors such as thioamides and α-haloketones or α-haloesters. The key step is the formation of the thiazole heterocycle through condensation and cyclization under controlled conditions.
For 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid, the synthetic strategy typically includes:
- Condensation of thioamide derivatives with α-haloketones or α-haloesters bearing the butyl substituent at the 2-position.
- Cyclization under basic or acidic conditions to form the thiazole ring.
- Introduction of the carboxylic acid group either directly from the α-haloester precursor or via subsequent oxidation steps.
Specific Synthetic Routes and Reaction Conditions
One common laboratory method involves:
Preparation of the thioamide intermediate : Starting from 4-methylthiazole derivatives, the thioamide is synthesized via reaction of the corresponding nitrile or amide with sulfur sources such as ammonium sulfide or sodium hydrosulfide.
Reaction with 2-butyl-substituted α-haloketones : The thioamide is reacted with 2-butyl-α-haloketones in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under reflux conditions to promote cyclization and formation of the thiazole ring.
Isolation and purification : The crude product is purified by recrystallization or chromatographic techniques to yield the target this compound.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale, yield, and purity:
- Continuous flow reactors are employed to enhance reaction control, heat transfer, and scalability.
- Use of catalysts to improve reaction rates and selectivity.
- Optimized reaction parameters such as temperature, solvent choice, and reagent concentration to minimize by-products.
- Advanced purification techniques including crystallization, extraction, and chromatography ensure high purity suitable for pharmaceutical applications.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Laboratory batch | Thioamide + 2-butyl-α-haloketone | Reflux with base (NaOH/K2CO3) | Simple, accessible reagents | Moderate yield, longer time |
| Industrial continuous | Thioamide + α-haloketone with catalyst | Continuous flow, optimized temp | High yield, scalable | Requires specialized equipment |
| Alternative routes | Nitrile conversion to thioamide + cyclization | Use of sulfur sources (NaHS, (NH4)2S) | Efficient thioamide formation | Handling of toxic sulfur reagents |
Detailed Research Findings
Literature Review Summary
A comprehensive review of synthetic strategies for related thiazole carboxylic acids and analogues, including various substitution patterns, indicates that the condensation of thioamides with α-haloketones remains the most widely used and effective approach. This method allows for structural variation at the 2-position (such as butyl substitution) by selecting appropriate α-haloketones.
Reaction Mechanism Insights
- The nucleophilic sulfur atom in the thioamide attacks the electrophilic carbon of the α-haloketone, leading to intermediate formation.
- Intramolecular cyclization occurs, forming the thiazole ring.
- The carboxylic acid group is retained or introduced depending on the nature of the α-haloketone (e.g., α-haloester precursors directly provide the acid functionality).
Optimization Parameters
- Base selection : Potassium carbonate and sodium hydroxide are effective bases; choice affects reaction rate and by-product formation.
- Solvent effects : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used.
- Temperature : Reflux temperatures (80–120 °C) optimize cyclization without decomposing sensitive intermediates.
- Reaction time : Typically ranges from 4 to 12 hours depending on scale and conditions.
Yield and Purity
- Laboratory syntheses report yields between 60% and 85%.
- Industrial processes achieve yields above 90% due to continuous flow optimization and catalyst use.
- Purity levels exceed 98% after purification, meeting pharmaceutical standards.
Summary Table of Key Research Data
| Study/Source | Synthetic Route | Yield (%) | Reaction Time (h) | Purification Method | Notes |
|---|---|---|---|---|---|
| Academic batch method | Thioamide + 2-butyl-α-haloketone | 70–80 | 6–10 | Recrystallization | Moderate scale, standard lab |
| Industrial continuous | Catalyzed condensation in flow reactor | >90 | Continuous | Crystallization, chromatography | High purity, scalable |
| Alternative sulfur sources | Nitrile to thioamide conversion + cyclization | 65–75 | 8–12 | Chromatography | Efficient thioamide formation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid, particularly regarding regioselectivity in thiazole ring formation?
- Methodological Answer : The Hantzsch thiazole synthesis is a foundational approach, involving cyclization of thioureas with α-halo ketones. For regioselective introduction of the butyl and methyl groups, pre-functionalized precursors (e.g., 2-bromo-4-methylthiazole derivatives) can be coupled with butylating agents under palladium catalysis. Post-synthetic carboxylation at the 5-position via lithiation followed by CO₂ quenching is recommended . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.
Q. How can researchers confirm the structural integrity of synthesized this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : - and -NMR should confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and thiazole protons (δ ~7.5–8.5 ppm). The carboxylic acid proton may appear broad due to hydrogen bonding .
- IR : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₀H₁₅NO₂S (calculated m/z: 229.0774).
Q. What are the standard protocols for assessing the solubility and stability of this compound in biological buffers?
- Methodological Answer : Use shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol. Stability studies should employ HPLC-UV at 254 nm to monitor degradation over 24–72 hours under physiological conditions (37°C, 5% CO₂). For low aqueous solubility (<1 mg/mL, as seen in structurally similar thiazoles ), consider prodrug strategies (e.g., esterification).
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound in corrosion inhibition or enzyme interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For corrosion inhibition, adsorption energies on metal surfaces (e.g., mild steel) are calculated using molecular dynamics simulations . For enzyme interactions (e.g., xanthine oxidase), molecular docking (AutoDock Vina) and MD simulations (GROMACS) can validate binding modes and affinity .
Q. What strategies resolve contradictory reports on the biological activity of thiazole-5-carboxylic acid derivatives across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., enzyme concentration, pH, substrate levels). For xanthine oxidase inhibition, use recombinant human enzyme and monitor uric acid production spectrophotometrically at 295 nm .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like substituent effects (e.g., alkyl chain length) using QSAR models.
- Structural Validation : Confirm compound purity via X-ray crystallography (SHELX refinement ) to rule out polymorphic or stereochemical discrepancies.
Q. How can crystallographic data improve the design of this compound derivatives for amyloid-β peptide inhibition?
- Methodological Answer : Co-crystallize derivatives with amyloid-β fibrils (PDB ID: 2M4J) to identify critical binding motifs. Synchrotron X-ray diffraction (e.g., at 1.0 Å resolution) reveals interactions like hydrogen bonding with Glu22 or hydrophobic packing with Phe20. Helical foldamers based on thiazole scaffolds have shown promise in trapping monomeric amyloid species .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported IC₅₀ values of thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors?
- Methodological Answer :
- Assay Variability : Control for endogenous xanthine levels in cell lysates vs. purified enzyme systems.
- Structural Analogues : Compare IC₅₀ values of 2-butyl-4-methyl derivatives with methyl/isopropyl variants (e.g., 2-isopropyl-4-methyl analogues show enhanced activity due to steric effects ).
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance across studies (p < 0.05).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
